molecular formula C9H11BF3KO2 B1490576 Potassium trifluoro[3-(2-methoxyethoxy)phenyl]boranuide CAS No. 1985700-28-4

Potassium trifluoro[3-(2-methoxyethoxy)phenyl]boranuide

Cat. No.: B1490576
CAS No.: 1985700-28-4
M. Wt: 258.09 g/mol
InChI Key: RQTPFMOYDZCWMP-UHFFFAOYSA-N
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Description

. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of potassium trifluoro[3-(2-methoxyethoxy)phenyl]boranuide typically involves the reaction of 3-(2-methoxyethoxy)phenylboronic acid with potassium fluoride under specific conditions. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Potassium trifluoro[3-(2-methoxyethoxy)phenyl]boranuide undergoes various types of reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding phenylboronic acids.

  • Reduction: Reduction reactions can lead to the formation of boronic esters.

  • Substitution: It can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

  • Reduction: Reducing agents such as sodium borohydride are often used.

  • Substitution: Nucleophiles like amines and alcohols are typically employed.

Major Products Formed:

  • Oxidation: Phenylboronic acids

  • Reduction: Boronic esters

  • Substitution: Substituted phenylboronic acids or esters

Scientific Research Applications

Potassium trifluoro[3-(2-methoxyethoxy)phenyl]boranuide has a wide range of applications in scientific research:

  • Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.

  • Biology: The compound is utilized in the study of enzyme inhibitors and as a tool in biochemical assays.

  • Industry: It is used in the production of advanced materials and in environmental research for detecting and removing pollutants.

Mechanism of Action

The mechanism by which potassium trifluoro[3-(2-methoxyethoxy)phenyl]boranuide exerts its effects involves its interaction with various molecular targets and pathways. In Suzuki-Miyaura coupling reactions, the compound acts as a boron reagent that facilitates the transmetalation step, where the boron atom transfers the organic group to the palladium catalyst. This process is crucial for forming carbon-carbon bonds in organic molecules.

Comparison with Similar Compounds

Potassium trifluoro[3-(2-methoxyethoxy)phenyl]boranuide is unique compared to other similar compounds due to its stability and reactivity. Some similar compounds include:

  • Potassium trifluoroborate salts: These are also used in cross-coupling reactions but may have different reactivity profiles.

  • Phenylboronic acids: These compounds are less reactive and require different conditions for similar reactions.

Properties

IUPAC Name

potassium;trifluoro-[3-(2-methoxyethoxy)phenyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BF3O2.K/c1-14-5-6-15-9-4-2-3-8(7-9)10(11,12)13;/h2-4,7H,5-6H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTPFMOYDZCWMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC=C1)OCCOC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BF3KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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